molecular formula C20H20N4O B2965466 N-(4-methylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-88-0

N-(4-methylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2965466
CAS No.: 899750-88-0
M. Wt: 332.407
InChI Key: UXKPCYMBWWWCRD-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a pyridin-3-yl group at position 1 and a 4-methylphenyl carboxamide moiety at position 2. This structure combines aromatic and nitrogen-rich heterocycles, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(4-methylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-6-8-17(9-7-15)22-20(25)24-13-12-23-11-3-5-18(23)19(24)16-4-2-10-21-14-16/h2-11,14,19H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKPCYMBWWWCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17N5O. It features a complex structure that includes a pyrrole and pyrazine moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cancer progression. For instance:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in inflammatory responses and cancer cell proliferation .
  • Retinol Binding Protein Antagonism : It has also been investigated for its ability to antagonize retinol binding protein (RBP), which is implicated in ocular diseases .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (μM)Mechanism of Action
HepG2 (liver)5.0Inhibition of cell proliferation
SGC-7901 (stomach)4.5Induction of apoptosis
A549 (lung)6.0Cell cycle arrest

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antitumor Activity : A study evaluated the compound's effect on HepG2 and SGC-7901 cell lines, demonstrating significant inhibition of growth and induction of apoptosis through mitochondrial pathways .
  • Inflammation Modulation : Another investigation focused on its role in modulating inflammatory responses via p38 MAPK inhibition, showing a reduction in pro-inflammatory cytokines in treated cells .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest:

  • Bioavailability : The compound exhibits good oral bioavailability in preclinical models.
  • Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from related scaffolds:

  • Pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., compounds 3b, 3c, 3h): These feature fused pyrimidine-pyrimidinone systems with acrylamide side chains. The rigid planar structure may enhance target binding but reduce solubility compared to the more flexible pyrrolo[1,2-a]pyrazine .
  • Pyrrolo[1,2-b]pyridazines (): These include a pyridazine ring, which is less electron-rich than pyrazine, possibly affecting redox stability or interactions with enzymatic targets.
Table 1: Core Heterocycle Comparison
Compound Class Core Structure Key Substituents Potential Pharmacological Impact
Pyrrolo[1,2-a]pyrazine (Target) Bicyclic, N-rich Pyridin-3-yl, 4-methylphenyl Enhanced lipophilicity, H-bonding
Pyrimido[4,5-d]pyrimidinone Fused pyrimidine-pyrimidinone Acrylamide, piperazine Rigid structure, improved target affinity
Pyrazolo[3,4-d]pyrimidine Pyrazole-pyrimidine fusion Chlorobenzyl, methoxyphenyl Reduced solubility, metabolic stability

Substituent Effects on Physicochemical Properties

  • 4-Methylphenyl vs. Methoxypropyl Groups : Compounds like N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () feature methoxypropyl substituents, which increase hydrophilicity compared to the target’s 4-methylphenyl group. This may alter bioavailability and distribution .
  • Pyridine vs. Trifluoromethylphenyl : The pyridin-3-yl group in the target compound contrasts with trifluoromethylphenyl moieties in analogues (e.g., ). Trifluoromethyl groups enhance electronegativity and metabolic stability but may reduce solubility .
Table 2: Substituent Impact on Key Properties
Substituent Example Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
4-Methylphenyl Target Compound 3.5–4.0 0.1–0.5 Moderate
Methoxypropyl 2.0–2.5 1.0–2.0 High
Trifluoromethylphenyl EP 4 374 877 A2 () 4.0–4.5 <0.1 High

Pharmacological and Patent Landscape

  • Therapeutic Potential: The target’s combination of lipophilic and polar groups may optimize blood-brain barrier penetration, making it suitable for CNS targets. In contrast, pyrimido[4,5-d]pyrimidinones () with piperazine substituents are often kinase inhibitors .
  • Patent Activity: Pyrrolo[1,2-b]pyridazine carboxamides in are patented for anticancer applications, highlighting the relevance of carboxamide derivatives in drug discovery. The target compound’s unique core could offer novel intellectual property opportunities .

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